NAM9 protein - 146989-61-9

NAM9 protein

Catalog Number: EVT-1518767
CAS Number: 146989-61-9
Molecular Formula: C9H16N4O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The NAM9 protein is classified as a nuclear suppressor involved in mitochondrial translation processes. It originates from Saccharomyces cerevisiae, commonly known as baker's yeast. This organism serves as a model system in molecular biology due to its well-characterized genetics and ease of manipulation.

Synthesis Analysis

Methods

The synthesis of NAM9 protein can be achieved through various expression systems, including cell-free systems and yeast-based expression systems. Cell-free protein synthesis is often initiated using purified mRNA or plasmid DNA templates in a controlled environment that includes ribosomes, tRNAs, and other necessary translation factors .

Technical Details

In vitro translation systems can utilize lysates from reticulocytes or wheat germ extracts. These systems are supplemented with amino acids and energy sources to facilitate efficient translation. The process involves several steps:

  • Preparation of Lysate: Cells are lysed to release their components.
  • Translation Initiation: A template (mRNA or DNA) is introduced to initiate the translation process.
  • Post-Translational Modifications: Subsequent processing may include glycosylation or cleavage of signal peptides .
Molecular Structure Analysis

Structure

The NAM9 protein possesses an N-terminal presequence that targets it to the mitochondrial matrix. The structural analysis indicates that it shares significant homology with S4 ribosomal proteins across various species, suggesting a conserved function in ribosomal assembly or function within mitochondria .

Data

The primary sequence of NAM9 reveals key motifs characteristic of ribosomal proteins, which are essential for its role in mitochondrial protein synthesis. The protein's basic nature suggests it may interact with negatively charged RNA components during translation.

Chemical Reactions Analysis

Reactions

The primary biochemical reaction involving NAM9 is its participation in mitochondrial protein synthesis. This process involves translating mRNA into polypeptides using mitochondrial ribosomes, where NAM9 acts to modulate the fidelity of this translation under conditions where mutations might otherwise lead to dysfunction.

Technical Details

The mechanism by which NAM9 influences translation fidelity may involve direct interactions with ribosomal RNA or other translational machinery components, potentially altering the accuracy of codon recognition during peptide elongation.

Mechanism of Action

Process

NAM9 functions primarily by acting on mitochondrial ribosomes to reduce the fidelity of translation. This allows for the production of functional proteins even in the presence of mutations that would typically disrupt normal translational processes .

Data

Experimental evidence suggests that strains lacking functional NAM9 exhibit respiration deficiencies and compromised mitochondrial integrity, underscoring its critical role in maintaining mitochondrial function through modulation of protein synthesis.

Physical and Chemical Properties Analysis

Physical Properties

NAM9 is characterized by its basic nature and relatively small size (485 amino acids). Its structural properties suggest a high degree of stability under physiological conditions typical for mitochondrial environments.

Chemical Properties

As a protein, NAM9 is composed primarily of amino acids linked by peptide bonds. Its interactions with ribosomal RNA and other proteins are likely mediated through ionic and hydrogen bonding due to its basic residues .

Applications

Scientific Uses

NAM9 has significant implications in research related to mitochondrial diseases and genetic disorders involving mitochondrial dysfunction. Its role as a suppressor provides insights into potential therapeutic strategies for restoring function in defective mitochondrial pathways. Additionally, understanding NAM9's mechanism may aid in developing targeted drugs that could enhance mitochondrial protein synthesis under pathological conditions .

Introduction to NAM9 Protein

Discovery and Initial Characterization of NAM9 as a Nuclear Suppressor of Mitochondrial Mutations

NAM9 (Nuclear Suppressor of Mitochondrial Mutations 9) was first identified in Saccharomyces cerevisiae through genetic screens for nuclear suppressors rescuing respiratory defects caused by mitochondrial DNA (mtDNA) mutations. The initial study isolated the nam9-1 mutant strain as a respiration-competent revertant of a mitochondrial mit⁻ strain carrying the oxi1-V25 ochre mutation, which prematurely terminates cytochrome c oxidase subunit 1 synthesis [1]. Genetic characterization revealed that nam9-1 acts as a dominant, omnipotent nuclear suppressor, alleviating termination codon mutations (ochre) across multiple mitochondrial genes, including cox1, cob, and cox2 [1] [3]. This suggested an "informational" suppression mechanism, likely via altered translational fidelity.

Molecular cloning and sequencing of the NAM9 locus (chromosome XIV) showed it encodes a 485-amino-acid basic protein with a mitochondrial targeting presequence [1]. The nam9-1 allele carries a point mutation (serine-to-leucine substitution at position 82, S82L), which perturbs mitochondrial ribosome function without abolishing it [3] [6]. Unlike null mutants (lethal for respiration), nam9-1 reduces translational accuracy, enabling readthrough of mitochondrial stop codons [1] [6].

Table 1: Key Properties of the NAM9-1 Suppressor Mutation

PropertyDescription
Mutation TypeSingle amino acid substitution (Ser82Leu)
Suppressor SpecificityOmnipotent - suppresses ochre mutations in cox1, cox2, cob, and cox3 genes
MechanismDecreases translational fidelity, enabling stop-codon readthrough
Respiratory PhenotypeConditional deficiency; rescued by [PSI⁺] prion modulation or HSP104 manipulation [3] [6]

Evolutionary Significance of NAM9 Homology to S4 Ribosomal Proteins Across Domains

Sequence analysis of NAM9 revealed striking homology between its N-terminal 200 residues and the S4 ribosomal protein family, which is universally conserved across chloroplasts, bacteria, and eukaryotic cytosolic ribosomes [1] [5]. S4 proteins play foundational roles in ribosome assembly and translational accuracy:

  • Bacterial S4: Initiates 16S rRNA folding during 30S subunit assembly and acts as a translational fidelity checkpoint [5].
  • Mitochondrial NAM9: Retains the core S4 RNA-binding domain but has acquired mitochondrial-specific extensions. Its C-terminal domain shows no homology to known proteins, suggesting functional specialization in organellar translation [1] [5].

Crystallography of Bacillus stearothermophilus S4 (bS4) revealed a two-domain structure:

  • Domain 1: α-Helical, structurally homologous to the ETS (E26 Transformation-Specific) DNA-binding motif of eukaryotic transcription factors.
  • Domain 2: Antiparallel β-sheet with α-helices, forming an extensive, positively charged RNA-binding surface [5].

NAM9’s S4-like domain centers on a conserved "canyon" with two invariant arginine residues critical for rRNA binding. This evolutionary conservation underscores S4’s fundamental role in ribosome biogenesis, while NAM9’s divergent C-terminus likely adapts it to mitochondrial-specific mRNAs or assembly factors [5].

Table 2: Structural and Functional Conservation of S4 Homologs

FeatureBacterial S4Mitochondrial NAM9Eukaryotic Cytosolic S4
RNA-Binding SurfacePositively charged canyon with conserved argininesRetains S4 RNA-binding interfaceHighly conserved RNA-binding domain
Key Function16S rRNA folding, translational accuracyMitochondrial ribosome assembly, translational fidelity18S rRNA binding, 40S subunit assembly
Unique TraitsN/AExtended C-terminus; mitochondrial targeting sequenceMultiple paralogs (e.g., RPS4X/Y in mammals) [1] [5]

Role of NAM9 in Mitochondrial Genome Stability and Respiratory Competence

Chromosomal inactivation of NAM9 disrupts mitochondrial function via two interconnected mechanisms:

  • Loss of mtDNA Integrity: Δnam9 strains exhibit rapid loss of mitochondrial DNA ([rho⁻]/[rho⁰] state), likely due to defective ribosome assembly, which destabilizes nucleoids or impairs replication factor expression [1] [6].
  • Translational Deficiency: NAM9 is a core component of the small (37S) mitochondrial ribosomal subunit. Its absence abolishes mitochondrial protein synthesis, preventing respiratory complex assembly [1] [3].

The nam9-1 mutant exhibits conditional respiratory deficiency. At 30°C, it fails to accumulate cytochrome c oxidase subunit 2 (Cox2) due to rapid degradation of newly synthesized polypeptides, though Cox2 translation initiation remains intact [3]. This phenotype is tightly linked to the yeast prion [PSI⁺]:

  • [PSI⁺] induces deficiency: nam9-1 respiratory defects require [PSI⁺] for manifestation.
  • Suppression mechanisms: Deleting HSP104 (disaggregase critical for [PSI⁺] propagation) or overexpressing Sup35’s prion domain cures [PSI⁺] and restores respiration [3].

This synthetic interaction suggests NAM9-1p’s fidelity defect synergizes with [PSI⁺]-mediated cytosolic translational errors, overwhelming mitochondrial proteostasis. Thus, NAM9 bridges nuclear-mitochondrial translational coordination, with its dysfunction triggering a cascade from mistranslation to genome instability [3] [6].

Properties

CAS Number

146989-61-9

Product Name

NAM9 protein

Molecular Formula

C9H16N4O3

Synonyms

NAM9 protein

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